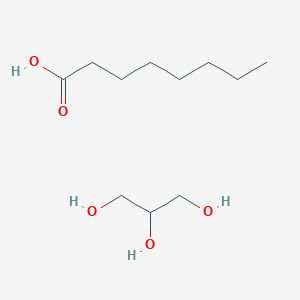
Mgk glyceride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mgk glyceride is a type of glyceride that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a triester of glycerol and medium-chain fatty acids, which gives it unique properties that make it useful in different areas of research. In
Wissenschaftliche Forschungsanwendungen
Mgk glyceride has been studied for its potential applications in various fields, including food science, pharmaceuticals, and cosmetics. In food science, it has been shown to have antimicrobial properties and can be used as a natural preservative. In pharmaceuticals, it has been investigated as a potential drug delivery system due to its ability to solubilize hydrophobic drugs. In cosmetics, it has been used as an emulsifier and moisturizer.
Wirkmechanismus
The mechanism of action of Mgk glyceride is not fully understood, but it is believed to be related to its unique structure and properties. The medium-chain fatty acids in Mgk glyceride are more hydrophilic than long-chain fatty acids, which allows them to interact more readily with water and other polar molecules. This property makes Mgk glyceride more soluble in water than other glycerides, which could explain its potential applications in drug delivery and cosmetics.
Biochemische Und Physiologische Effekte
Mgk glyceride has been shown to have several biochemical and physiological effects, including antimicrobial activity, anti-inflammatory activity, and lipid-lowering effects. These effects are thought to be related to the medium-chain fatty acids in Mgk glyceride, which have been shown to have similar effects in other contexts.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Mgk glyceride for lab experiments is its solubility in water, which makes it easier to work with than other glycerides. However, its unique properties also make it more difficult to synthesize and purify than other glycerides, which could limit its use in some contexts.
Zukünftige Richtungen
There are several future directions for research on Mgk glyceride, including investigating its potential applications in drug delivery, cosmetics, and food science. Additionally, further studies are needed to understand its mechanism of action and to explore its potential as a therapeutic agent in various diseases.
Synthesemethoden
Mgk glyceride can be synthesized through the esterification of glycerol with medium-chain fatty acids, which are usually obtained from coconut oil or palm kernel oil. The reaction is catalyzed by an acid catalyst, and the resulting product is a mixture of different triacylglycerols, including Mgk glyceride. The purity of the compound can be improved through further purification steps, such as chromatography or distillation.
Eigenschaften
CAS-Nummer |
11140-04-8 |
|---|---|
Produktname |
Mgk glyceride |
Molekularformel |
C11H24O5 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
octanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C8H16O2.C3H8O3/c1-2-3-4-5-6-7-8(9)10;4-1-3(6)2-5/h2-7H2,1H3,(H,9,10);3-6H,1-2H2 |
InChI-Schlüssel |
SQABAALQCGKFFO-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)O.C(C(CO)O)O |
Kanonische SMILES |
CCCCCCCC(=O)O.C(C(CO)O)O |
Andere CAS-Nummern |
11140-04-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



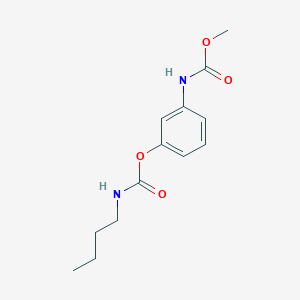
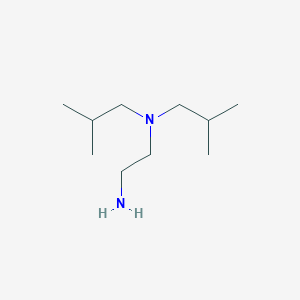
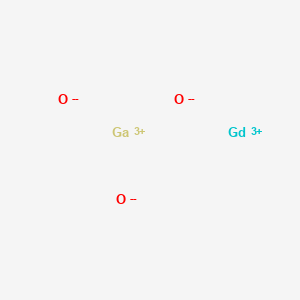
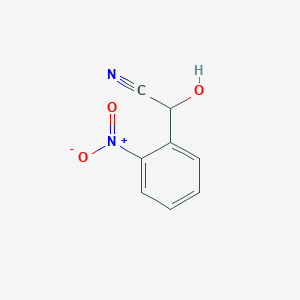
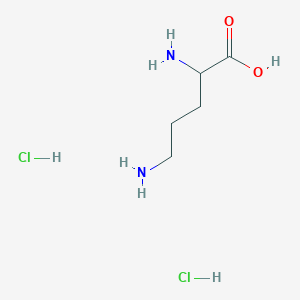
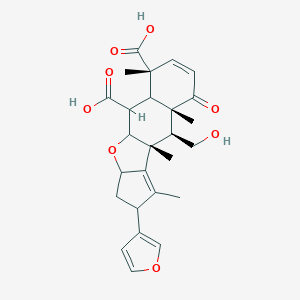
![2-[(2-Aminoethyl)thio]benzoic acid hydrochloride](/img/structure/B82407.png)
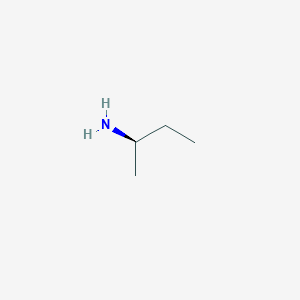
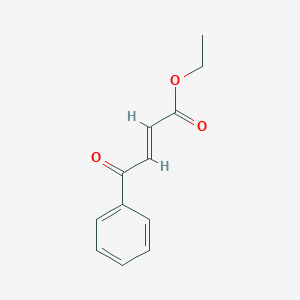
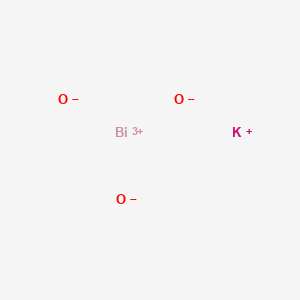
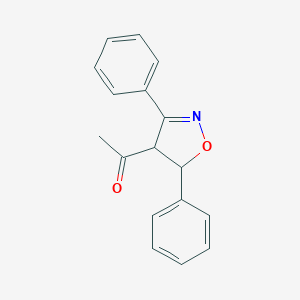
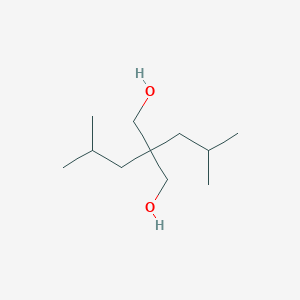
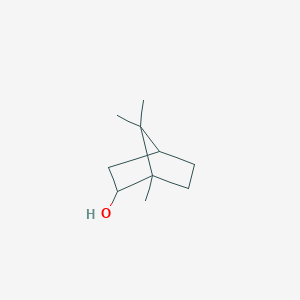
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)